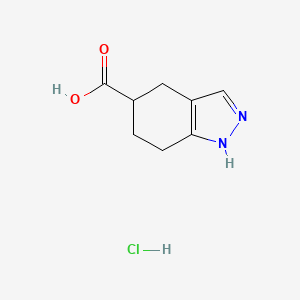

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCIVOHPVKBBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=NN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazine Cyclization Protocol

Reaction Setup :

- Dissolve 1 (10.0 g, 58.8 mmol) in anhydrous ethanol (100 mL).

- Add hydrazine hydrate (6.5 mL, 134 mmol) dropwise at 0°C.

- Reflux for 12 hours under nitrogen.

Workup :

Hydrolysis and Salt Formation :

Key Optimization :

- Excess hydrazine (2.3 equiv) ensures complete cyclization.

- Ethanol solvent minimizes ester group hydrolysis during cyclization.

Palladium-Catalyzed Hydrogenation of Aromatic Indazoles

Aromatic indazole precursors offer an alternative route via selective hydrogenation. This method is advantageous for introducing chirality or isotopically labeled groups.

Hydrogenation of Indazole-5-carboxylic Acid

Substrate Preparation :

- Suspend indazole-5-carboxylic acid (3) (5.0 g, 30.8 mmol) in acetic acid (50 mL).

Catalytic Hydrogenation :

Acidification :

Challenges :

- Over-hydrogenation may reduce the indazole ring to a tetrahydropyrazole derivative.

- Catalyst poisoning by nitrogen heteroatoms necessitates higher Pd loadings.

One-Pot Tandem Cyclization-Hydrogenation

Recent advances combine cyclization and hydrogenation in a single reactor, improving atom economy.

Protocol Using 2-Fluoro-5-nitrobenzaldehyde

Cyclization :

In Situ Hydrogenation :

Acidification and Isolation :

Advantages :

Reductive Amination of Keto Acids

This method leverages spirocyclic ketone intermediates, enabling precise control over ring substitution patterns.

Synthesis from 1,4-Dioxaspiro[4.5]decan-8-one (5)

Acylation :

Hydrazine Cyclization :

Ester Hydrolysis :

Microwave-Assisted Solid-Phase Synthesis

Emerging methodologies utilize microwave irradiation to accelerate reaction kinetics.

Optimized Procedure

Resin Functionalization :

Cyclization :

Cleavage and Salt Formation :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Hydrazine Cyclization | 78–90 | >98 | Industrial | Low-cost reagents |

| Pd-Catalyzed Hydrogenation | 70–75 | >95 | Pilot-scale | Compatible with aromatic substrates |

| One-Pot Tandem | 65–70 | >90 | Lab-scale | Reduced purification steps |

| Reductive Amination | 82–84 | >97 | Multi-gram | Stereochemical control |

| Microwave Synthesis | 75–80 | >99 | Microscale | Rapid synthesis (≤1 hour) |

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indazoles, while reduction can produce dihydro-indazoles. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

This compound serves as a building block for synthesizing more complex molecules. It undergoes various chemical reactions including:

- Oxidation : Introduces functional groups such as hydroxyl or carbonyl groups.

- Reduction : Converts nitro groups to amines or carbonyl groups to alcohols.

- Substitution : Replaces hydrogen atoms with halogens or alkyl groups.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are essential for optimizing yield and selectivity.

Chemistry

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid; hydrochloride is utilized in synthetic chemistry as a precursor for developing novel compounds. Its structural features enable the design of derivatives with tailored properties.

Biology

In biological research, this compound acts as a probe to study various biological processes. It has been shown to interact with sigma receptors, which are implicated in several diseases:

| Compound | Target | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| 7a | Sigma-1 | 500 | Moderate |

| 7t | Sigma-2 | 20 | High |

These interactions suggest potential therapeutic applications in treating conditions related to sigma receptor activity.

Medicine

The therapeutic implications of this compound are significant:

- Anticancer Activity : Compounds derived from tetrahydroindazoles have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, one study reported compounds with IC50 values indicating potent inhibition of cancer cell proliferation.

- Anti-inflammatory Properties : Research indicates that derivatives exhibit significant anti-inflammatory activity. A notable study evaluated the anti-inflammatory effects using the carrageenan-induced edema model, showing an ED50 value of 3.5 mg/kg for one derivative.

Case Studies

-

Anticancer Research :

- A series of tetrahydroindazole derivatives were synthesized and tested against various cancer cell lines. The most promising candidates displayed selective cytotoxicity with minimal impact on normal cells, highlighting their potential as anticancer agents.

-

Anti-inflammatory Studies :

- In a controlled study involving animal models, specific derivatives were found to significantly reduce inflammation compared to controls. The results indicated a strong correlation between the structure of the compounds and their biological activity.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid hydrochloride

- CAS No.: 52834-38-5

- Molecular Formula : C₈H₁₀N₂O₂·HCl

- Molecular Weight : 166.17 (free acid) + 36.46 (HCl) = 202.63 g/mol .

- Structure : A bicyclic indazole core fused with a cyclohexene ring, featuring a carboxylic acid group at position 5 and a hydrochloride salt .

Physicochemical Properties :

- Solubility : Hydrochloride salt form enhances aqueous solubility compared to the free acid.

- Storage : Stable under dry conditions at room temperature .

- Hazard Profile : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Substituent Variations on the Indazole Core

The following analogs differ in substituents at positions 3, 5, or 6 of the indazole core, influencing their physicochemical and biological properties:

Functional Group Modifications

Biologische Aktivität

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid; hydrochloride (CAS No. 52834-38-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, focusing on its anti-inflammatory and anticancer activities.

Synthesis

The synthesis of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves the condensation of phenylhydrazine with a suitable cyclohexanone derivative. This method has been optimized to yield high purity and yield of the target compound. The molecular formula is with a molecular weight of 166.17 g/mol .

Anti-inflammatory Effects

Research indicates that 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exhibits significant anti-inflammatory activity. In animal models, particularly the carrageenan-induced edema test, the compound demonstrated an effective dose (ED50) of 3.5 mg/kg. This suggests a strong potential for use in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity Comparison

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | Carrageenan-induced edema |

| Celecoxib | 0.04 | COX-2 inhibition |

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. The structure-activity relationship (SAR) studies indicate that modifications on the indazole ring can enhance its potency against various cancer cell lines. For instance, derivatives have been tested against HL60 and HCT116 cell lines with IC50 values in the nanomolar range .

Table 2: Anticancer Activity Overview

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | HL60 | <10 |

| HCT116 | <20 |

The proposed mechanisms for the biological activity of this compound include inhibition of pro-inflammatory mediators and interference with cancer cell proliferation pathways. The indazole scaffold appears to interact with key enzymes involved in inflammatory responses and tumor growth.

Case Studies

Several studies have highlighted the efficacy of indazole derivatives in clinical settings:

- Anti-inflammatory Study : A study conducted on rats showed that administration of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid significantly reduced paw edema compared to control groups.

- Cancer Treatment : In vitro studies demonstrated that derivatives of this compound inhibited cell growth in various cancer models by inducing apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid hydrochloride?

- Methodological Answer :

- Reverse-Phase HPLC (RP-HPLC) : Validate purity using retention time consistency and peak symmetry. Calibrate with reference standards and assess accuracy via spike-recovery experiments (e.g., ±2% deviation) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, comparing chemical shifts to published spectra. For example, the compound’s imidazole protons typically resonate at δ 7.8–8.2 ppm .

- Melting Point Analysis : Report ranges (e.g., 107–112°C) using differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What synthetic routes are documented for this compound, and what are their yields and limitations?

- Methodological Answer :

- Cyclization of Precursors : React 3-formyl-1H-indole-2-carboxylic acid with hydrazine derivatives under reflux with acetic acid. Yields vary (50–70%) depending on substituent steric effects .

- Catalytic Methods : Thiamine hydrochloride (as a green catalyst) may enhance reaction efficiency in multicomponent syntheses, reducing side products .

- Table 1 : Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Cyclization | 65 | 98 | Long reaction time (5–8 h) |

| Catalytic (green) | 70 | 97 | Sensitivity to moisture |

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Multi-Method Validation : Cross-check melting points using DSC and traditional capillary methods. For example, DSC may resolve discrepancies caused by hydrate formation .

- Solvent Recrystallization : Reproduce results in polar (e.g., ethanol) vs. non-polar solvents to assess crystalline form impacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- In Vitro Assays : Use dose-response curves (e.g., IC determination) in cancer cell lines (e.g., MCF-7) with controls for cytotoxicity (e.g., normal fibroblast assays) .

- Selectivity Profiling : Screen against kinase panels or GPCRs to identify unintended interactions. For example, prioritize kinases with ATP-binding domains homologous to the compound’s structure .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved pharmacokinetic properties?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Focus on modifying the carboxylic acid group to enhance solubility without losing affinity .

- Proteolytic Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots. Methylation of the indazole ring may reduce CYP450-mediated degradation .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility. For example, 20% PEG-400 increases solubility by 15-fold in PBS (pH 7.4) .

- Salt Form Optimization : Compare hydrochloride vs. phosphate salts for improved bioavailability .

Q. What analytical approaches resolve contradictions in stability data under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify major breakdown products (e.g., decarboxylation derivatives) .

- Stability-Indicating Methods : Validate RP-HPLC methods to separate degradation peaks from the parent compound, ensuring >90% recovery in accelerated stability tests .

Data Contradiction Analysis

Q. Conflicting reports on enzymatic inhibition efficacy: How to validate hypotheses?

- Methodological Answer :

- Enzyme Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, a shift in without change suggests competitive binding .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm stoichiometry and affinity discrepancies between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.